2-叔丁氧羰基氨基-4,4-二甲基戊酸

描述

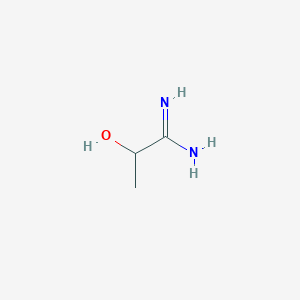

2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid is a chemical compound that is part of a class of molecules known for their tert-butoxycarbonyl (Boc) protective group. This group is commonly used in the synthesis of peptides due to its stability and ease of removal under mild acidic conditions. The compound mentioned is structurally related to amino acids and is used in the synthesis of various pharmacologically active compounds, such as growth hormone secretagogues .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the first enantioselective synthesis of a closely related compound, (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, was achieved and incorporated into growth hormone secretagogue compounds, resulting in analogs with significantly increased in vitro potency and improved in vivo efficacy . Another synthesis approach involved the mixed anhydride method IBCF/HOBt for the preparation of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, which was characterized by various spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of compounds within this class has been studied using techniques such as X-ray diffraction. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was found to crystallize in the orthorhombic space group, with the structure exhibiting both inter and intramolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Compounds with the tert-butoxycarbonyl group can undergo various chemical reactions. The Boc group itself is known for its ability to protect amines during peptide synthesis, and it can be removed under acidic conditions without affecting other sensitive functional groups. The related compound, (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid, was involved in reactions such as acylation and metal-catalyzed reactions with silver trifluoroacetate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular structure. For instance, the presence of the tert-butoxycarbonyl group contributes to the stability of the compound and its solubility in organic solvents. The chiral center in S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate is an example of how stereochemistry can affect the physical properties, such as melting point and optical rotation .

科学研究应用

化合物的对映选择性合成和效力增强

2-叔丁氧羰基氨基-4,4-二甲基戊酸衍生物的一个重要应用体现在相关化合物的对映选择性合成中。例如,(D)-2-叔丁氧羰基氨基-5,5-二氟-5-苯基戊酸的合成导致其被纳入生长激素促分泌素 (GHS) 中。这一过程产生了体外效力显着提高,在大鼠模型中体内功效和药代动力学性质得到改善的类似物 (Li 等人,2008)。

肽模拟物 HIV 蛋白酶抑制剂的构建模块

另一个应用是在 HIV 治疗领域。像 (2S, 3S)-3-N-叔丁氧羰基氨基-2-羟基-4-苯基丁酸 (BocAHPBA) 这样的化合物已被开发为组装有效的 HIV 蛋白酶抑制剂(如 JE-2147 (KNI-764))的手性构建模块。这证明了该化合物在促进具有医学意义的抑制剂合成中的作用 (Ikunaka 等人,2002)。

在晶体结构和合成方法中的作用

该化合物还在晶体学和合成方法中发挥作用。例如,S-乙基-2(叔丁氧羰基氨基)-4-甲基戊硫酸酯通过包括 X 射线衍射在内的各种技术合成和表征。其晶体结构表现出特定的分子间和分子内氢键,突出了该化合物在结构生物学和化学中的重要性 (Dinesh 等人,2010)。

用于癌症治疗的水凝胶剂的开发

在最近的研究中,2-叔丁氧羰基氨基-4,4-二甲基戊酸的衍生物被用于开发用于局部乳腺癌治疗的水凝胶剂。这些水凝胶剂对乳腺癌细胞系表现出体外细胞毒性,表明它们在靶向癌症治疗中的潜力 (Guchhait 等人,2021)。

合成用于 HIV 蛋白酶测定的显色氨基酸

(2S,3S)-2-氨基-3-羟基-5-(4-硝基苯氧基)戊酸的合成,一种显色氨基酸衍生物,使用了该化合物的保护形式。它被用于寡肽的固相肽合成中,作为检测 HIV 蛋白酶活性的序列特异性显色蛋白酶底物 (Badalassi 等人,2002)。

属性

IUPAC Name |

4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQVQDMFCAGQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405722 | |

| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |

CAS RN |

507264-54-2 | |

| Record name | 2-tert-butoxycarbonylamino-4,4-dimethyl-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。